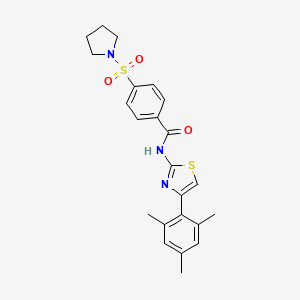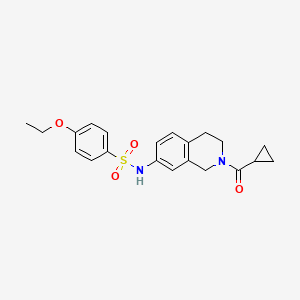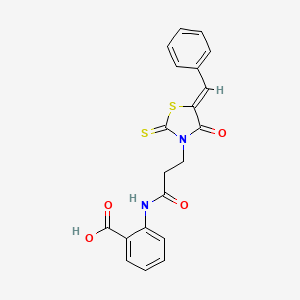
(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid” is a compound with the CAS Number: 862827-45-0 . It has a molecular weight of 341.41 .
Synthesis Analysis
The compound can be synthesized through the Knoevenagel condensation reaction . The reaction yields are good, ranging from 54% to 71% .Molecular Structure Analysis
The IUPAC name of the compound is 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid . The InChI code is 1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H, (H,20,21)/b14-10- .Physical And Chemical Properties Analysis
The compound has high thermal stability, demonstrated above 240°C . The absorption and emission maxima in polar and non-polar solvents were determined .Scientific Research Applications
Anticancer Activity
Compounds structurally related to (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid have shown promising results in anticancer activity. For instance, a study by Havrylyuk et al. (2010) evaluated the antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety. They found that some of these compounds exhibited significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests potential applications of similar compounds in cancer therapy (Havrylyuk et al., 2010).
Anti-inflammatory Activity
Research by Golota et al. (2015) focused on the synthesis of 4-thiazolidinone derivatives as new non-steroidal anti-inflammatory drugs (NSAIDs). They reported that these compounds demonstrated significant anti-exudative activity, suggesting their potential as anti-inflammatory agents. A specific compound, 4-{2-[4-chloro-2-(6-oxothiazolo[3,2-b][1,2,4]triazole-5-ylidenemethyl)-phenoxy]-acetylamino}-benzoic acid ethyl ester, showed activity equivalent to the classic NSAID Diclofenac, with low toxicity, marking it as a promising candidate for further study (Golota et al., 2015).
Inhibition of Matrix Metalloproteinases
Incerti et al. (2018) conducted a study on derivatives combining benzisothiazole and 4-thiazolidinone, aiming to investigate their effectiveness in affecting inflammatory/oxidative processes. They discovered that these compounds had significant anti-inflammatory/potential wound healing effects and were effective in inhibiting matrix metalloproteinases (MMPs), particularly MMP-9 at the nanomolar level. This highlights the potential of such compounds in tissue damage treatment and wound healing applications (Incerti et al., 2018).
Antimicrobial Activity
Another area of application for these compounds is in antimicrobial therapy. A study by Neamah M and Jassim I (2022) utilized 4-((4-chlorobenzoyl)oxy) benzoic acid to synthesize new thiazole heterocycles, which demonstrated antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential of these compounds in treating microbial infections (Neamah M & Jassim I, 2022).
Future Directions
The compound and its derivatives have been tested as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity . The possibility of using the considered derivatives for fluorescence bioimaging was checked, and compounds were successfully used as fluorescent dyes of fixed cells of mammalian origin .
properties
IUPAC Name |
2-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c23-17(21-15-9-5-4-8-14(15)19(25)26)10-11-22-18(24)16(28-20(22)27)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23)(H,25,26)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFQAKOEBFYOFV-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

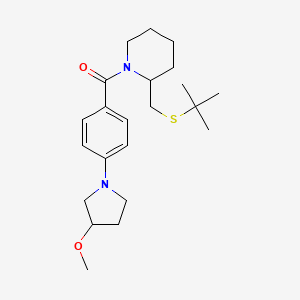
![N-[5-Methyl-1-(3-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2655643.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
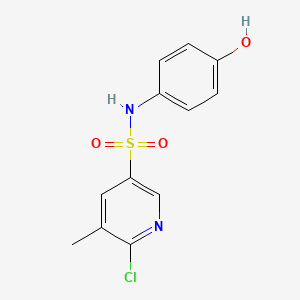
![5-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2655647.png)
![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)
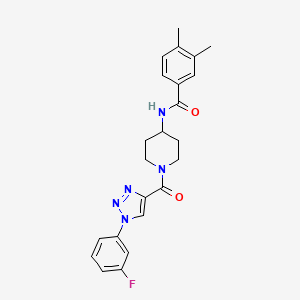
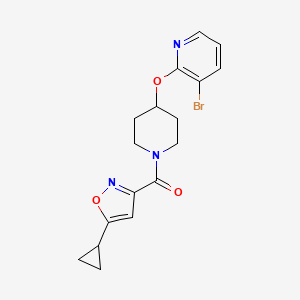
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2655655.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2655656.png)
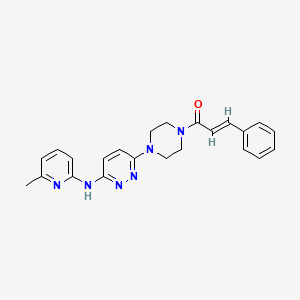
![3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655660.png)
